1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzyl chloride, 6-ethoxyquinoline, and 4-ethylbenzenesulfonyl chloride. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Step 1: The initial step involves the alkylation of 6-ethoxyquinoline with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Step 2: The intermediate product is then subjected to sulfonylation using 4-ethylbenzenesulfonyl chloride in the presence of a catalyst such as triethylamine.
Step 3: The final product, this compound, is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy positions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Methoxy derivatives, cyano derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzyl)-6-methoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
- 1-(2-chlorobenzyl)-6-ethoxy-3-((4-methylphenyl)sulfonyl)quinolin-4(1H)-one
- 1-(2-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-2(1H)-one
Uniqueness
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H24ClN2O3S
- Molecular Weight : 416.95 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:
- Antiproliferative Activity : The compound has shown significant antiproliferative effects on various cancer cell lines. It appears to induce apoptosis and cell cycle arrest in cancer cells, particularly through the inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division .
- Aromatase Inhibition : Some studies suggest that compounds with similar structures may act as aromatase inhibitors, which could be beneficial in treating hormone-dependent cancers such as breast cancer .
- Microtubule Disruption : The ability to disrupt microtubule formation has been linked to the induction of mitotic catastrophe in cancer cells, leading to cell death .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Activity | Effect | Cell Line/Model | IC50 Value |
---|---|---|---|
Antiproliferative | Induces apoptosis and cell cycle arrest | MCF-7 (breast cancer) | 52 nM |
Microtubule disruption | Inhibits tubulin polymerization | MCF-7 | Not specified |
Aromatase inhibition | Reduces estrogen synthesis | Various | Not specified |
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
- Study on Antiproliferative Effects : A study published in PMC demonstrated that related compounds exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved G2/M phase arrest and apoptosis induction through microtubule disruption .
- Hypoxia-selective Cytotoxins : Research indicates that some derivatives can selectively target hypoxic tumor cells, enhancing their efficacy against solid tumors while minimizing damage to normal tissues .
- Comparative Studies : In comparative analyses with other anticancer agents, this compound showed superior selectivity for cancer cells over normal cells, indicating a promising therapeutic index for further development .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-3-18-9-12-21(13-10-18)33(30,31)25-17-28(16-19-7-5-6-8-23(19)27)24-14-11-20(32-4-2)15-22(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDVMMBFIJKFIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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